4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate
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Overview
Description
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is part of the benzoxaborole family, known for their boron-containing heterocyclic structures which exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .
Scientific Research Applications
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it inhibits leucyl-tRNA synthetase in mycobacteria, disrupting protein synthesis and leading to antimicrobial activity . Additionally, it inhibits phosphodiesterase enzymes, reducing the production of pro-inflammatory cytokines and alleviating symptoms of inflammatory skin conditions .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: Another benzoxaborole compound used in the treatment of skin conditions like atopic dermatitis.
AN2728: A benzoxaborole derivative with similar inhibitory effects on phosphodiesterase enzymes.
Uniqueness
4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate is unique due to its specific structural features, such as the methoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzoxaborole derivatives .
Properties
Molecular Formula |
C15H14BNO5 |
---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
(4-methoxyphenyl) N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)carbamate |
InChI |
InChI=1S/C15H14BNO5/c1-20-12-4-6-13(7-5-12)22-15(18)17-11-3-2-10-9-21-16(19)14(10)8-11/h2-8,19H,9H2,1H3,(H,17,18) |
InChI Key |
BTKTXSTWMJDWOU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)OC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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